10-Ethyl-8-methoxybenzo[g]pteridine-2,4(3H,10H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Ethyl-8-methoxybenzo[g]pteridine-2,4(3H,10H)-dione is a heterocyclic compound belonging to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Ethyl-8-methoxybenzo[g]pteridine-2,4(3H,10H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-diaminobenzoic acid with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
10-Ethyl-8-methoxybenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered electronic properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential as an antimalarial agent and its ability to modulate biological pathways.
Industry: Utilized in the development of dyes and pigments due to its unique chromophoric properties.
Mechanism of Action
The mechanism of action of 10-Ethyl-8-methoxybenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating various biochemical pathways. For example, it may inhibit dihydropteroate synthase, an enzyme involved in folate biosynthesis, leading to antimalarial effects .
Comparison with Similar Compounds
Similar Compounds
6-Substituted Pteridine-2,4,7(1H,3H,8H)-triones: These compounds share a similar pteridine core structure and exhibit comparable biological activities.
Pteridine-2,4(1H,3H)-dithione:
Uniqueness
10-Ethyl-8-methoxybenzo[g]pteridine-2,4(3H,10H)-dione stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development .
Properties
CAS No. |
116158-99-7 |
---|---|
Molecular Formula |
C13H12N4O3 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
10-ethyl-8-methoxybenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C13H12N4O3/c1-3-17-9-6-7(20-2)4-5-8(9)14-10-11(17)15-13(19)16-12(10)18/h4-6H,3H2,1-2H3,(H,16,18,19) |
InChI Key |
CJKCSXTZAMQARP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)OC)N=C3C1=NC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.